molecular formula C18H17ClN4O2 B4761114 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea

Cat. No. B4761114
M. Wt: 356.8 g/mol
InChI Key: KPGOFOBEPWOADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea, also known as CBPNU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBPNU belongs to the class of pyrazole-based urea compounds and has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea involves the inhibition of key enzymes and receptors involved in various physiological processes. For example, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea inhibits COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. By inhibiting COX-2, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea can reduce inflammation and pain associated with various conditions, including arthritis.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea has been shown to have anti-cancer activity, as well as anti-angiogenic and anti-metastatic effects. These properties make N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea a promising candidate for the treatment of various cancers, including breast, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea is its potent inhibitory activity against a variety of enzymes and receptors, which makes it a useful tool for studying various physiological processes. However, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea also has some limitations for use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea. One area of interest is the development of more potent and selective N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea analogs that can target specific enzymes and receptors with greater precision. Another area of interest is the investigation of the potential use of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies for the treatment of various diseases, including cancer and inflammation. Finally, further research is needed to fully understand the mechanisms of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea and its potential therapeutic applications.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, including cyclooxygenase-2 (COX-2), tyrosine kinase, and vascular endothelial growth factor (VEGF) receptor. These properties make N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-25-17-8-6-15(7-9-17)21-18(24)22-16-10-20-23(12-16)11-13-2-4-14(19)5-3-13/h2-10,12H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOFOBEPWOADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.